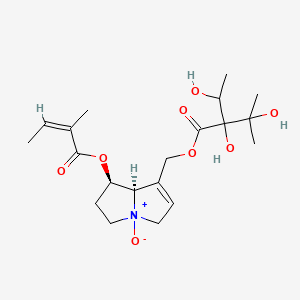

(+)-Echimidine N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and their ability to cause cancer. This compound is of particular interest due to its unique chemical structure and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids (e.g., perbenzoic acid, peroxyacetic acid), or other specialized oxidizing agents like m-chloroperbenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane or methanol under controlled temperature conditions to ensure the formation of the N-oxide without over-oxidation .

Industrial Production Methods

In an industrial setting, the production of N-oxides, including this compound, can be scaled up using continuous flow microreactor technology. This method offers advantages such as precise temperature control, efficient mixing, and enhanced safety due to the small reactor volume . The use of catalysts like titanium silicalite (TS-1) in combination with hydrogen peroxide in methanol has been shown to be effective for the large-scale production of N-oxides .

Análisis De Reacciones Químicas

Types of Reactions

(+)-Echimidine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction of the N-oxide can regenerate the parent alkaloid, (+)-Echimidine.

Substitution: The N-oxide group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA), and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of more oxidized derivatives.

Reduction: Regeneration of (+)-Echimidine.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(+)-Echimidine N-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of N-oxides and their role in organic synthesis.

Biology: Investigated for its biological activities, including its potential toxic effects and interactions with biological molecules.

Medicine: Studied for its potential therapeutic applications and toxicological effects.

Industry: Used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals

Mecanismo De Acción

The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with biological molecules, leading to various biochemical effects. The N-oxide group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to toxic effects. The molecular targets and pathways involved include DNA, proteins, and enzymes that are critical for cellular function .

Comparación Con Compuestos Similares

Similar Compounds

Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound in studies of N-oxide reactivity.

2-Difluoromethylpyridine: A bioisosteric replacement of pyridine N-oxide with similar reactivity and applications.

Clozapine N-Oxide: A synthetic N-oxide used in biomedical research.

Uniqueness

(+)-Echimidine N-Oxide is unique due to its natural origin and complex structure, which distinguishes it from simpler synthetic N-oxides. Its biological activities and potential toxic effects make it a compound of significant interest in both scientific research and industrial applications.

Actividad Biológica

(+)-Echimidine N-Oxide is a pyrrolizidine alkaloid derived from the plant genus Echium. This compound has garnered attention due to its diverse biological activities, particularly its effects on neuronal signaling and its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Molecular Formula: C20H31NO8

Molecular Weight: 413.46 g/mol

CAS Number: 41093-89-4

The synthesis of this compound typically involves the oxidation of its parent compound, (+)-Echimidine, using various oxidizing agents such as hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) .

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The compound exhibits an IC50 value of 0.347 mM, indicating moderate potency as an AChE inhibitor . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Toxicological Effects

Research has indicated that this compound may have toxic effects, particularly when interacting with cellular components. The N-oxide group can undergo reduction to form reactive intermediates that may damage DNA and proteins, leading to cellular dysfunction .

The mechanism through which this compound exerts its biological effects involves interactions with various biological molecules. The compound's N-oxide group is crucial for its reactivity, allowing it to participate in biochemical pathways that affect neuronal signaling and potentially contribute to toxicity .

Case Studies and Research Findings

- Binding Studies : A study demonstrated that the binding capacity of echimidine and its N-oxide form was significantly enhanced when using alternative imprinted polymers. The absolute binding capacity for echimidine-N-oxide reached up to 97.6 ng/20 mg under specific conditions, highlighting its potential for selective binding applications .

- Comparative Analysis : In a comparative analysis of various pyrrolizidine alkaloids, echimidine-N-oxide was found to exhibit varying degrees of biological activity, with implications for its use in pharmacological studies .

Data Table: Biological Activity Summary

Propiedades

Número CAS |

41093-89-4 |

|---|---|

Fórmula molecular |

C20H31NO8 |

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |

Clave InChI |

KDJGEXAPDZNXSD-KCFAIRMISA-N |

SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |

SMILES canónico |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Sinónimos |

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.